N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Overview
Description
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-A]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazolo[3,2-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The compound’s active methylene group (C2H2), which is highly reactive toward various electrophilic reagents, may play a crucial role in these interactions .
Biochemical Pathways
These could include pathways involved in cell proliferation, inflammation, and bacterial growth, among others .
Result of Action
Given the compound’s association with anticancer, antibacterial, and anti-inflammatory activities, it is likely that its action results in changes to cell proliferation, immune response, and bacterial growth .
Preparation Methods
The synthesis of N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . One efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . Industrial production methods often employ multicomponent reactions under environmentally friendly conditions, such as sonochemical reactions in accordance with green chemistry principles .
Chemical Reactions Analysis
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the active methylene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogen-containing compounds, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities.
Comparison with Similar Compounds
N-(1-Methoxypropan-2-YL)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can be compared with other thiazolo[3,2-A]pyrimidine derivatives, such as:
2-Substituted Thiazolo[3,2-A]pyrimidines: These compounds also exhibit significant biological activities, including antitumor and antibacterial properties.
Thiazolo[3,2-A]pyridines: These compounds are known for their antimicrobial and antitumor activities.
Thiazole Derivatives: Compounds like thiazole and pyranothiazole derivatives have diverse applications in medicinal chemistry, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypropan-2-yl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(5-18-3)14-10(16)9-4-13-12-15(11(9)17)8(2)6-19-12/h4,6-7H,5H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWMBFYCNCSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC(C)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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